Dosimertinib

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

2403760-70-1 |

|---|---|

Molekularformel |

C28H33N7O2 |

Molekulargewicht |

504.6 g/mol |

IUPAC-Name |

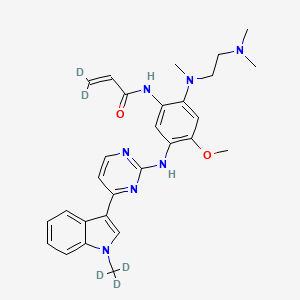

3,3-dideuterio-N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide |

InChI |

InChI=1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)/i1D2,5D3 |

InChI-Schlüssel |

DUYJMQONPNNFPI-ZFTIYMCPSA-N |

Isomerische SMILES |

[2H]C(=CC(=O)NC1=CC(=C(C=C1N(C)CCN(C)C)OC)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C([2H])([2H])[2H])[2H] |

Kanonische SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dosimertinib on EGFR

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dosimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed for the treatment of non-small cell lung cancer (NSCLC). As a deuterated analogue of osimertinib (B560133), it shares a highly similar mechanism of action, characterized by potent and selective inhibition of both EGFR TKI-sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR. This targeted covalent inhibition leads to the suppression of downstream signaling pathways crucial for tumor cell proliferation and survival. Preclinical studies indicate that this compound exhibits a favorable pharmacokinetic profile and lower toxicity compared to its non-deuterated counterpart, positioning it as a promising therapeutic agent in the landscape of precision oncology. This guide provides a comprehensive overview of the molecular mechanism, quantitative efficacy, and key experimental protocols for the characterization of this compound.

Core Mechanism of Action

This compound, like osimertinib, functions as a mono-anilino-pyrimidine compound that irreversibly inhibits the kinase activity of mutant EGFR. Its mechanism is multifaceted, involving a highly specific binding mode and the subsequent blockade of critical downstream signaling cascades.

Covalent Binding to Mutant EGFR

The cornerstone of this compound's mechanism is its ability to form a covalent bond with the cysteine-797 (Cys797) residue located in the ATP-binding site of the EGFR kinase domain. This irreversible interaction is crucial for its sustained inhibitory activity. The acrylamide (B121943) moiety of this compound acts as a Michael acceptor, facilitating this covalent linkage. This targeted binding prevents ATP from accessing the kinase domain, thereby inhibiting EGFR autophosphorylation and subsequent activation of downstream signaling pathways.

Selectivity for Mutant vs. Wild-Type EGFR

A key advantage of third-generation EGFR TKIs like this compound is their high selectivity for mutant forms of EGFR over the wild-type (WT) receptor. This selectivity is critical in minimizing off-target effects, such as the skin rashes and gastrointestinal issues commonly associated with first and second-generation EGFR inhibitors that also inhibit WT EGFR in healthy tissues. This compound is particularly effective against tumors harboring activating EGFR mutations (e.g., exon 19 deletions and L858R) as well as the T790M "gatekeeper" mutation, which is a primary mechanism of acquired resistance to earlier-generation TKIs.

Inhibition of Downstream Signaling Pathways

By inhibiting the kinase activity of mutant EGFR, this compound effectively blocks the signal transduction cascades that drive tumor growth and survival. The two primary pathways affected are:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation. Its inhibition by this compound leads to cell cycle arrest and a reduction in tumor cell division.

-

PI3K/AKT/mTOR Pathway: This cascade is a key mediator of cell survival, growth, and metabolism. By blocking this pathway, this compound promotes apoptosis (programmed cell death) in cancer cells.

The dual inhibition of these pathways results in a potent anti-tumor effect in NSCLC with susceptible EGFR mutations.

Quantitative Data Presentation

The following tables summarize the in vitro potency of this compound and its non-deuterated analogue, osimertinib, against various EGFR mutations. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of kinase activity or cell proliferation.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM) of this compound and Osimertinib

| EGFR Mutant | This compound (IC50, nM) | Osimertinib (IC50, nM) |

|---|---|---|

| L858R/T790M | 1.7 | ~1-15 |

| Exon 19 del/T790M | Not Reported | ~1-15 |

| Wild-Type | Not Reported | ~480-1865 |

Data for osimertinib is compiled from multiple sources and represents a typical range.

Table 2: In Vitro Cell Proliferation Inhibitory Activity (IC50, nM) of Osimertinib in NSCLC Cell Lines

| Cell Line | EGFR Mutation | Osimertinib (IC50, nM) |

|---|---|---|

| H1975 | L858R/T790M | ~5-50 |

| PC-9 | Exon 19 del | ~10-30 |

| A549 | Wild-Type | >1000 |

| Ba/F3 L858R | L858R | ~23-75 |

| Ba/F3 Exon 19 del | Exon 19 del | ~3-30 |

| Ba/F3 L858R/T790M | L858R/T790M | ~1-45 |

| Ba/F3 Exon 19 del/T790M | Exon 19 del/T790M | ~1-45 |

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action and efficacy of EGFR inhibitors like this compound.

In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of this compound against purified EGFR kinase variants.

Materials:

-

Recombinant human EGFR enzyme (wild-type and mutant variants)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

This compound (or other test compounds)

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white opaque microplates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Enzyme and Substrate Preparation: Dilute the recombinant EGFR enzyme and substrate to their working concentrations in Kinase Assay Buffer.

-

Assay Plate Setup: Add 1 µL of the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

-

Enzyme Addition: Add 2 µL of the diluted EGFR enzyme to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix. The final reaction volume is 5 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luminescent reaction. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation and viability of NSCLC cell lines with different EGFR mutation statuses.

Materials:

-

NSCLC cell lines (e.g., H1975, PC-9, A549)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader capable of absorbance measurement at 570 nm

Procedure:

-

Cell Seeding: Seed the NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of NSCLC.

Materials:

-

NSCLC cell line (e.g., H1975)

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Matrigel

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80 in water)

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture H1975 cells to ~80% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally via gavage at the desired dose and schedule (e.g., daily). The control group receives the vehicle.

-

Efficacy Evaluation: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

-

Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specified duration of treatment. Tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).

-

Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistical analysis can be performed to compare the tumor growth inhibition between the this compound-treated and control groups.

Mandatory Visualizations

Caption: this compound Inhibition of EGFR Signaling Pathways.

Caption: Workflow for In Vitro EGFR Kinase Inhibition Assay.

Deuteration of Dosimertinib: A Technical Deep Dive into Enhanced Pharmacology

For Immediate Release: A Comprehensive Guide for Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of deuteration on Dosimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Targeted at researchers, scientists, and drug development professionals, this document outlines the improved pharmacokinetic profile, reduced toxicity, and potent anti-tumor efficacy of this compound compared to its non-deuterated counterpart, Osimertinib (B560133).

Executive Summary

This compound is a deuterated analogue of Osimertinib, a standard-of-care therapy for advanced EGFR mutation-positive non-small-cell lung cancer (NSCLC).[1][2][3] The strategic replacement of hydrogen atoms with deuterium (B1214612) at key metabolic sites in the Osimertinib molecule significantly alters its metabolic fate, leading to a more favorable pharmacokinetic and safety profile.[4][5][6] Preclinical studies have demonstrated that this compound exhibits robust in vivo anti-tumor efficacy, comparable to or exceeding that of Osimertinib, but with markedly lower toxicity.[1][2][3] This is primarily attributed to a significant reduction in the formation of the toxic metabolite AZ5104.[1][2][3][7] As a result, this compound has advanced into clinical development, with Phase I trials initiated in China.[1][3]

The Deuterium Kinetic Isotope Effect in Drug Metabolism

The fundamental principle behind the pharmacological advantages of this compound lies in the kinetic isotope effect (KIE).[4][5][8] The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, making it 6-10 times more stable.[4][5] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step are significantly slowed when a C-D bond is present at that position.[8]

Many drug metabolism processes, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the oxidative cleavage of C-H bonds.[4][5][8] By selectively deuterating these metabolically vulnerable sites, the rate of metabolism can be reduced, leading to several potential benefits:

-

Increased drug exposure: A slower metabolic rate can lead to a longer plasma half-life and higher overall exposure (AUC) of the parent drug.[4][5]

-

Reduced formation of toxic metabolites: If a metabolic pathway leads to the formation of a toxic metabolite, deuteration can shunt metabolism towards alternative, less harmful pathways, thereby improving the drug's safety profile.[4][5]

-

Improved therapeutic index: The combination of increased efficacy (due to higher parent drug exposure) and enhanced safety (due to reduced toxic metabolite formation) can result in a wider therapeutic window.

In the case of this compound, deuteration at the N-methyl group of the indole (B1671886) ring and the terminal CH2 of the acrylamide (B121943) moiety has been shown to be effective in reducing the N-demethylation that produces the toxic metabolite AZ5104.[1][7]

Comparative Pharmacology: this compound vs. Osimertinib

In Vitro Potency

This compound retains the high potency and selectivity of Osimertinib against key EGFR mutations. The following table summarizes the reported IC50 values.

| Compound | EGFR L858R/T790M (IC50, nM) |

| This compound | 1.7 |

| Osimertinib | Not explicitly stated in the provided search results, but this compound's potency is described as comparable. |

Data sourced from preclinical studies.[1]

In Vivo Efficacy

Preclinical xenograft models have demonstrated that this compound exhibits robust anti-tumor activity, comparable to Osimertinib, but with a significant advantage in terms of reduced toxicity.

| Xenograft Model | Compound | Dose (mg/kg) | Tumor Growth Inhibition (TGI, %) | Body Weight Loss |

| H1975 Cells | This compound | 1.5 | 72.94 | Not significant |

| 3.0 | Almost complete and sustained suppression | Not significant | ||

| BaF3 Cells | This compound | 2.5 | 76.3 | Not significant |

| 5.0 | Almost complete and sustained suppression | Not significant |

Data sourced from preclinical studies.[7]

Pharmacokinetic Profile

Deuteration significantly improves the pharmacokinetic profile of this compound compared to Osimertinib, leading to higher systemic exposure.

| Species | Compound | AUC (nM·h) | Cmax (nM) |

| Rats | This compound (osimertinib-d3) | Higher than Osimertinib | Higher than Osimertinib |

| Humans | This compound (osimertinib-d3) | Higher than Osimertinib | Higher than Osimertinib |

Qualitative data from a comparative study.[9][10]

Metabolic Profile and Reduction of Toxic Metabolite

The most significant advantage of this compound is the marked reduction in the formation of the toxic metabolite AZ5104.

| Species | Compound | Toxic Metabolite (AZ5104 or AZ5104-D2) Concentration |

| Mouse Liver Microsomes | This compound | < 1.0 nM |

| Rat Liver Microsomes | This compound | < 1.0 nM |

| Dog Liver Microsomes | This compound | < 1.0 nM |

| Monkey Liver Microsomes | This compound | < 1.0 nM |

| Human Liver Microsomes | This compound | < 1.0 nM |

| Rat Liver Microsomes | Osimertinib | Up to 54.7 nM |

Data from in vitro metabolic stability studies.[7]

In rats, oral dosing of this compound resulted in a significantly lower AUC for the N-demethylated metabolite compared to Osimertinib (2.64 nM·h vs. 67.3 nM·h).[1]

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway Targeted by this compound

This compound, like Osimertinib, is an irreversible inhibitor of mutant EGFR. It forms a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival.[11][12][13]

Caption: EGFR signaling pathway inhibited by this compound.

Experimental Workflow for Evaluating Deuteration Effect

A typical preclinical workflow to assess the impact of deuteration on a drug candidate like this compound involves a series of in vitro and in vivo studies.

Caption: Preclinical workflow for assessing deuteration effects.

Logical Relationship of Deuteration Effect

The pharmacological advantages of this compound are a direct consequence of the deuterium kinetic isotope effect.

Caption: Logical flow of deuteration's pharmacological impact.

Detailed Experimental Protocols

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of this compound and Osimertinib in liver microsomes from various species and quantify the formation of the N-demethylated metabolite.

Materials:

-

Liver microsomes (human, rat, mouse, dog, monkey)

-

NADPH regenerating system

-

Test compounds (this compound, Osimertinib)

-

Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Acetonitrile (B52724) (for quenching)

-

LC-MS/MS system

Protocol:

-

Prepare a stock solution of the test compound.

-

Pre-warm the liver microsome suspension in incubation buffer at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system and the test compound to the microsome suspension.

-

Incubate the mixture at 37°C.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent drug and the formation of the metabolite (AZ5104/AZ5104-D2).

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of NSCLC.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Human NSCLC cell line harboring an EGFR mutation (e.g., NCI-H1975 with L858R/T790M)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously implant the NSCLC cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (vehicle control, this compound at various doses).

-

Administer the treatment (e.g., daily oral gavage) for a specified duration (e.g., 21 days).

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The deuteration of Osimertinib to yield this compound represents a successful application of the kinetic isotope effect to improve the pharmacological properties of a potent anti-cancer agent. By significantly reducing the formation of a toxic metabolite, this compound offers the potential for a better safety profile and an improved therapeutic index. The preclinical data strongly support its continued clinical development for the treatment of EGFR-mutated NSCLC. This technical guide provides a comprehensive overview of the core principles, comparative data, and experimental methodologies that underpin the development of this compound, serving as a valuable resource for professionals in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of this compound, a Highly Potent, Selective, and Orally Efficacious Deuterated EGFR Targeting Clinical Candidate for the Treatment of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. benchchem.com [benchchem.com]

- 9. Metabolism and pharmacokinetic study of deuterated osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism and pharmacokinetic study of deuterated osimertinib | Semantic Scholar [semanticscholar.org]

- 11. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

The Dawn of a New-Generation EGFR Inhibitor: A Technical Guide to the Discovery and Synthesis of Dosimertinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dosimertinib emerges as a promising third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), meticulously engineered as a deuterated analog of osimertinib (B560133). This strategic isotopic substitution is designed to enhance the metabolic stability of the drug, thereby mitigating the toxicities associated with its metabolites. This in-depth technical guide delineates the discovery, synthesis, and preclinical evaluation of this compound. It provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its characterization, and a comparative analysis of its potency and pharmacokinetic profile against its progenitor, osimertinib. The presented data underscores the potential of this compound as a next-generation therapeutic for non-small cell lung cancer (NSCLC) harboring EGFR mutations.

Introduction: The Rationale for a Deuterated Successor

Osimertinib, a third-generation EGFR-TKI, has revolutionized the treatment of NSCLC, particularly in patients with the T790M resistance mutation. However, its clinical utility can be hampered by toxicities arising from its primary metabolite, AZ5104.[1] The discovery of this compound was driven by the need to address this therapeutic challenge. By selectively replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), at key metabolic sites, the chemical bonds are strengthened. This "deuterium clamp" slows down the rate of metabolic breakdown, leading to a more favorable pharmacokinetic and safety profile.[2][3]

This compound is a testament to the power of subtle molecular modifications in optimizing therapeutic outcomes. Its development journey, from conceptualization to preclinical validation, offers valuable insights into the principles of drug design and metabolic engineering.

Synthesis of this compound

The synthesis of this compound, a deuterated analog of osimertinib, leverages established synthetic routes for pyrimidine-based EGFR inhibitors, with the key distinction of incorporating deuterium-labeled starting materials. The IUPAC name for this compound mesylate is N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-(methyl-d3)-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide-3,3-d2 methanesulfonate, indicating deuteration at the N-methyl group of the indole (B1671886) ring and the terminal vinyl position of the acrylamide (B121943) warhead.[4]

A plausible synthetic pathway, adapted from known syntheses of osimertinib, is outlined below. This multi-step process involves the construction of the core pyrimidine (B1678525) structure, followed by the introduction of the deuterated side chains and the acrylamide moiety.

Diagram of the logical workflow for the synthesis of this compound:

Caption: Logical workflow for the synthesis of this compound.

Mechanism of Action: Targeting Mutated EGFR

This compound, like its predecessor osimertinib, is a potent and irreversible inhibitor of mutant EGFR.[5][6] It selectively targets both the sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[2] This selectivity is crucial for minimizing off-target toxicities.

The mechanism of action involves the formation of a covalent bond between the acrylamide "warhead" of this compound and a specific cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[5] This irreversible binding permanently inactivates the enzyme, thereby blocking downstream signaling pathways that drive tumor cell proliferation and survival.

Signaling Pathway Diagram:

Caption: EGFR signaling cascade and the point of inhibition by this compound.

Preclinical Data

In Vitro Potency

This compound has demonstrated potent inhibitory activity against EGFR mutations in various NSCLC cell lines. The half-maximal inhibitory concentrations (IC50) are comparable to those of osimertinib, indicating that the deuteration does not compromise its intrinsic potency.

| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) |

| H1975 | L858R/T790M | 1.7 | 1.8 ± 0.3 |

| PC-9 | exon 19 deletion | Data not available | ~5-15 |

| A431 | Wild-type | 243.9 | Data not available |

Data compiled from preclinical studies.[2][7]

In Vivo Efficacy

In xenograft models of NSCLC, this compound exhibited robust anti-tumor activity, comparable to or exceeding that of osimertinib at similar doses. The deuterated compound demonstrated significant tumor growth inhibition, further validating its potential as a therapeutic agent.

| Xenograft Model | EGFR Mutation | This compound Dose (mg/kg) | Tumor Growth Inhibition (TGI) |

| H1975 | L858R/T790M | 1.5 | 72.94% |

| H1975 | L858R/T790M | 3.0 | 97.62% |

| BaF3 | L858R/T790M | 2.5 | 76.3% |

| BaF3 | L858R/T790M | 5.0 | 104.1% |

Data from in vivo studies.[2]

Pharmacokinetics

Preclinical pharmacokinetic studies in rats have shown that this compound has a favorable profile, with increased systemic exposure (AUC) and peak concentration (Cmax) compared to osimertinib.[3] This is attributed to the kinetic isotope effect, which slows the rate of metabolism and reduces the formation of the AZ5104 metabolite.[3]

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| This compound | 2 (i.g.) | 155 ± 34 | 2.0 | 1140 ± 230 |

| Osimertinib | 2 (i.g.) | 110 ± 25 | 2.0 | 850 ± 190 |

Representative pharmacokinetic data in rats.[3]

Experimental Protocols

EGFR Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a luminescent kinase assay to determine the in vitro potency of this compound against EGFR.

Diagram of the experimental workflow for the EGFR Kinase Inhibition Assay:

Caption: Experimental workflow for the EGFR Kinase Inhibition Assay.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in kinase assay buffer. Prepare a solution containing recombinant human EGFR kinase and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).

-

Kinase Reaction: In a 384-well plate, add the this compound dilutions, followed by the EGFR enzyme solution. Initiate the reaction by adding ATP. Incubate for 60 minutes at room temperature.

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the this compound concentration to determine the IC50 value.

Cell Viability Assay (MTT)

This protocol describes the use of the MTT assay to assess the cytotoxic effects of this compound on NSCLC cell lines.

Methodology:

-

Cell Seeding: Seed NSCLC cells (e.g., H1975) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 72 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

In Vivo Xenograft Model

This protocol details the establishment and use of a mouse xenograft model to evaluate the anti-tumor efficacy of this compound.

Methodology:

-

Cell Implantation: Subcutaneously inject human NSCLC cells (e.g., H1975) into the flank of immunocompromised mice.

-

Tumor Growth: Monitor tumor growth until they reach a specified volume (e.g., 150-200 mm³).

-

Treatment: Randomize the mice into treatment groups and administer this compound or vehicle control daily via oral gavage.

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Conclusion

This compound represents a rationally designed, next-generation EGFR inhibitor with a potentially improved safety profile compared to osimertinib. The strategic incorporation of deuterium at key metabolic sites leads to enhanced metabolic stability and reduced formation of toxic metabolites, without compromising its potent anti-tumor activity. The preclinical data presented in this guide strongly support the continued clinical development of this compound as a valuable therapeutic option for patients with EGFR-mutant NSCLC. Further clinical investigations are warranted to fully elucidate its safety, efficacy, and long-term benefits in this patient population.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism and pharmacokinetic study of deuterated osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Exploring the structural activity relationship of the Osimertinib: A covalent inhibitor of double mutant EGFRL858R/T790M tyrosine kinase for the treatment of Non-Small Cell Lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L718Q mutant EGFR escapes covalent inhibition by stabilizing a non-reactive conformation of the lung cancer drug osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Dosimertinib: A Technical Guide to a Next-Generation EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dosimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed for the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations. As a deuterated analogue of osimertinib, it exhibits an improved preclinical profile, including enhanced pharmacokinetic properties and reduced toxicity.[1][2] this compound potently and selectively inhibits both EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR. This technical guide provides an in-depth overview of this compound's chemical structure, properties, mechanism of action, and the experimental protocols used for its characterization.

Chemical Structure and Properties

This compound is a deuterated form of osimertinib, a strategic modification aimed at improving the drug's metabolic stability.[2]

Chemical Structure

IUPAC Name: N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-(methyl-d3)-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide-d2

SMILES: C--INVALID-LINK--C(=O)N(C)C.CS(=O)(=O)O.[2H]C(=C(C(=O)Nc1cc(c(cc1N(C)CCN(C)C)OC)Nc1nccc(n1)c1cn(c2ccccc12)C([2H])([2H])[2H])[2H])C([2H])([2H])[2H]

CAS Number: 2403760-72-3 (mesylate salt)

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C28H28D5N7O2 (free base) | [3] |

| Molecular Weight | 504.64 g/mol (free base) | [3] |

| Appearance | White to yellow solid | N/A |

| Storage | Dry, dark, and at 0 - 4°C for short term or -20°C for long term | N/A |

Mechanism of Action and Signaling Pathway

This compound, like its predecessor osimertinib, is a potent and selective inhibitor of mutant EGFR. It covalently binds to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition of its activity. This targeted action is particularly effective against the T790M resistance mutation, which is a common mechanism of failure for first- and second-generation EGFR TKIs.

The inhibition of EGFR by this compound blocks downstream signaling pathways crucial for tumor cell proliferation and survival, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.

Preclinical and Clinical Data

In Vitro Potency

This compound has demonstrated high potency against EGFR with activating and resistance mutations.

| Target | IC50 (nM) | Reference |

| EGFR L858R/T790M | 1.7 | [2] |

In Vivo Efficacy and Pharmacokinetics

Preclinical studies have shown that this compound has robust in vivo antitumor efficacy and a favorable pharmacokinetic profile with lower toxicity compared to osimertinib.[1][2] It has received approval to initiate Phase I clinical trials in China.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

Western Blot for Phosphorylated EGFR (p-EGFR)

This protocol is designed to assess the inhibitory effect of this compound on EGFR phosphorylation in cancer cell lines.

Materials:

-

NSCLC cell line (e.g., NCI-H1975 with L858R/T790M mutation)

-

This compound

-

Epidermal Growth Factor (EGF)

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibody against p-EGFR (Tyr1068)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Culture and Treatment: Plate NCI-H1975 cells and allow them to adhere. Treat cells with varying concentrations of this compound for a specified duration (e.g., 2 hours).

-

EGF Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-p-EGFR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-EGFR signal to total EGFR or a loading control (e.g., β-actin).

Cell Proliferation Assay (MTT Assay)

This assay is used to determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

NSCLC cell lines (e.g., NCI-H1975)

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

LC-MS/MS Method for this compound Quantification in Plasma

This protocol provides a framework for quantifying this compound levels in plasma, essential for pharmacokinetic studies. The method is adapted from established protocols for osimertinib.[4][5]

Materials:

-

Plasma samples

-

This compound standard

-

Internal standard (e.g., Osimertinib-d3)

-

Formic acid

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation:

-

To a plasma sample, add the internal standard.

-

Precipitate proteins by adding acetonitrile.

-

Centrifuge the sample and collect the supernatant.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant into the LC-MS/MS system.

-

Use a C18 column for chromatographic separation with a mobile phase gradient of acetonitrile and water with formic acid.

-

Detect this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

-

-

Data Analysis:

-

Construct a calibration curve using the peak area ratios of this compound to the internal standard.

-

Quantify the concentration of this compound in the plasma samples based on the calibration curve.

-

Conclusion

This compound represents a promising advancement in the targeted therapy of EGFR-mutated NSCLC. Its deuterated structure confers an improved preclinical safety and pharmacokinetic profile compared to osimertinib. The potent and selective inhibition of EGFR sensitizing and resistance mutations, coupled with its favorable drug-like properties, positions this compound as a strong candidate for further clinical development. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the properties and efficacy of this next-generation EGFR inhibitor.

References

- 1. Discovery of this compound, a Highly Potent, Selective, and Orally Efficacious Deuterated EGFR Targeting Clinical Candidate for the Treatment of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GSRS [precision.fda.gov]

- 4. payeshdarou.ir [payeshdarou.ir]

- 5. ESTIMATION OF OSIMERTINIB FROM HUMAN PLASMA BY ESI- LC-MS/MS [zenodo.org]

Preclinical Development of Deuterated Osimertinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osimertinib (B560133) is a highly effective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) for the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations and the T790M resistance mutation. However, its metabolism can lead to the formation of potentially toxic metabolites. Deuteration, the strategic replacement of hydrogen with deuterium (B1214612) atoms, has emerged as a promising strategy to improve the pharmacokinetic and safety profile of osimertinib. This technical guide provides an in-depth overview of the preclinical development of deuterated osimertinib (also known as dosimertinib or osimertinib-d3), summarizing key in vitro and in vivo data, and detailing the experimental protocols utilized in its evaluation.

Rationale for Deuteration

Osimertinib is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[1] One of the major metabolic pathways involves N-demethylation, leading to the formation of the metabolite AZ5104, which has been associated with toxicity.[2][3] The carbon-hydrogen bonds at the site of metabolism are cleaved during this process. Due to the greater mass of deuterium compared to hydrogen, the carbon-deuterium bond is stronger and requires more energy to break. This phenomenon, known as the kinetic isotope effect, can slow down the rate of metabolism at the deuterated position.[4]

By selectively replacing the hydrogen atoms on the N-methyl group with deuterium, the metabolic conversion of osimertinib to AZ5104 is significantly inhibited.[1][4] This leads to several potential advantages for deuterated osimertinib, including:

-

Reduced formation of the toxic metabolite AZ5104. [4]

-

Improved pharmacokinetic profile: Higher plasma concentrations (Cmax) and greater overall drug exposure (AUC).[4]

-

Enhanced safety and tolerability. [3]

-

Maintained or improved therapeutic efficacy. [3]

In Vitro Efficacy

The in vitro potency of deuterated osimertinib has been evaluated against various NSCLC cell lines harboring different EGFR mutations.

Data Presentation: In Vitro IC50 Values

| Compound | Cell Line | EGFR Mutation Status | IC50 (nM) |

| Deuterated Osimertinib (this compound) | H1975 | L858R/T790M | 1.7 |

| Osimertinib | H1975 | L858R/T790M | 5 |

| Osimertinib | PC-9 | Exon 19 deletion | 17 |

| Osimertinib | H3255 | L858R | 4 |

| Osimertinib | PC-9ER | Exon 19 deletion + T790M | 13 |

| Osimertinib | LoVo | Wild-Type | 493.8 |

Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.[3][5]

Experimental Protocol: Cell Viability (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Materials:

-

NSCLC cell lines (e.g., H1975, PC-9)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

Deuterated osimertinib and osimertinib

-

Dimethyl sulfoxide (B87167) (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of deuterated osimertinib and osimertinib in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM. A vehicle control (DMSO) should also be included.

-

Remove the culture medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds or vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vivo Efficacy

The antitumor activity of deuterated osimertinib has been demonstrated in preclinical xenograft models of NSCLC.

Data Presentation: In Vivo Antitumor Efficacy in H1975 Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) |

| Deuterated Osimertinib (this compound) | 1.5 | 72.94 |

| Deuterated Osimertinib (this compound) | 3.0 | 97.62 |

| Osimertinib | 1.5 | Comparable to this compound 1.5 mg/kg |

Data from a study in H1975 (L858R/T790M) tumor-bearing xenograft models.[6]

Experimental Protocol: NSCLC Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor efficacy of a test compound.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

NSCLC cells (e.g., H1975)

-

Matrigel or other appropriate vehicle for cell injection

-

Deuterated osimertinib and osimertinib

-

Dosing vehicle (e.g., 0.5% HPMC + 0.1% Tween 80)

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture H1975 cells to the logarithmic growth phase. Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel at a concentration of approximately 5 x 10^6 cells per 100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer deuterated osimertinib, osimertinib, or the vehicle control to the respective groups of mice, typically via oral gavage, once daily for a specified period (e.g., 21 days).

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology).

-

Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.

Pharmacokinetics

Pharmacokinetic studies in preclinical models have demonstrated the advantages of deuteration on the metabolic profile of osimertinib.

Data Presentation: Pharmacokinetic Parameters in Rats

| Compound | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) |

| Deuterated Osimertinib (osimertinib-d3) | 10 (oral) | Significantly Higher vs. Osimertinib | Significantly Higher vs. Osimertinib |

| Osimertinib | 10 (oral) | - | - |

| Deuterated Osimertinib (this compound) | 6 (oral) | No significant change day 1 vs. day 7 | No significant change day 1 vs. day 7 |

| Osimertinib | 6 (oral) | - | - |

Pharmacokinetic data indicates that deuterated osimertinib has higher systemic exposure (AUC) and peak concentration (Cmax) compared to osimertinib in rats.[4] Another study showed no significant accumulation of this compound after 7 days of dosing.[6]

Experimental Protocol: Pharmacokinetic Study in Rats

Objective: To determine and compare the pharmacokinetic profiles of deuterated osimertinib and osimertinib.

Materials:

-

Male Sprague-Dawley rats

-

Deuterated osimertinib and osimertinib

-

Dosing vehicle

-

Blood collection tubes (containing anticoagulant, e.g., EDTA)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Animal Dosing: Administer a single oral dose of either deuterated osimertinib or osimertinib to separate groups of rats.

-

Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of the parent drug and its major metabolites in plasma.

-

Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t½ (half-life).

Metabolism

The primary advantage of deuterating osimertinib is the alteration of its metabolic pathway to reduce the formation of the toxic metabolite AZ5104.

Data Presentation: In Vitro Metabolic Stability in Liver Microsomes

| Compound | Species | AZ5104 or AZ5104-D2 Concentration (nM) after 60 min |

| Deuterated Osimertinib (this compound) | Mouse, Rat, Dog, Monkey, Human | < 1.0 |

| Osimertinib | Mouse, Rat, Dog, Monkey, Human | Significantly Higher than this compound |

In vitro studies using liver microsomes from multiple species demonstrated a significant reduction in the formation of the N-desmethyl metabolite (AZ5104) with deuterated osimertinib compared to the parent compound.[7]

Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of a compound in liver microsomes.

Materials:

-

Liver microsomes (from various species, e.g., human, rat)

-

NADPH regenerating system

-

Phosphate (B84403) buffer

-

Deuterated osimertinib and osimertinib

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes, the test compound (deuterated osimertinib or osimertinib), and phosphate buffer.

-

Reaction Initiation: Pre-warm the mixture at 37°C, and then initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound and the formation of metabolites.

-

Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life and intrinsic clearance. Quantify the concentration of key metabolites, such as AZ5104, over time.

Visualizations

Signaling Pathway: EGFR Inhibition by Deuterated Osimertinib

Caption: EGFR signaling pathway and the inhibitory action of deuterated osimertinib.

Experimental Workflow: In Vivo Xenograft Study

Caption: Experimental workflow for an in vivo NSCLC xenograft efficacy study.

Logical Relationship: Rationale for Deuteration of Osimertinib

Caption: The rationale for the deuteration of osimertinib to improve its properties.

Conclusion

The preclinical data for deuterated osimertinib (this compound) strongly support its development as a next-generation EGFR inhibitor. The strategic incorporation of deuterium at the site of metabolism effectively mitigates the formation of the toxic metabolite AZ5104, leading to an improved pharmacokinetic profile and a potentially better safety margin compared to osimertinib. In vitro and in vivo studies have demonstrated that this metabolic advantage is achieved while maintaining potent and selective inhibitory activity against clinically relevant EGFR mutations. The data presented in this technical guide provide a comprehensive overview of the preclinical rationale and evidence supporting the continued clinical development of deuterated osimertinib for the treatment of NSCLC.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism and pharmacokinetic study of deuterated osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Targets of Osimertinib in Non-Small Cell Lung Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osimertinib (B560133) (Tagrisso®) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has significantly advanced the treatment landscape for non-small cell lung cancer (NSCLC) patients with specific EGFR mutations. Its high selectivity for both sensitizing and resistance mutations in the EGFR gene, while sparing wild-type EGFR, results in a favorable efficacy and safety profile. This technical guide provides a comprehensive overview of the molecular targets of osimertinib, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Introduction to Osimertinib and its Core Mechanism

Osimertinib is a mono-anilino-pyrimidine compound designed to overcome resistance to earlier-generation EGFR TKIs.[1] Its primary mechanism of action is the irreversible inhibition of mutant EGFR. This is achieved through the formation of a covalent bond with the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain.[2][3] This covalent binding effectively blocks the kinase activity of the receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for tumor cell proliferation and survival.[3]

Primary Molecular Targets of Osimertinib

Osimertinib potently and selectively targets NSCLC cells harboring specific mutations in the EGFR gene.

-

EGFR Sensitizing Mutations: These are activating mutations that increase the kinase activity of EGFR, leading to uncontrolled cell growth. The most common sensitizing mutations are deletions in exon 19 and the L858R point mutation in exon 21.[4]

-

EGFR T790M Resistance Mutation: This is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs. The T790M mutation, located in exon 20, increases the ATP affinity of the EGFR kinase domain, thereby reducing the binding efficacy of reversible inhibitors.[1] Osimertinib was specifically designed to be effective against EGFR harboring the T790M mutation.[1]

Osimertinib exhibits significantly less activity against wild-type EGFR, which contributes to its reduced off-target effects and improved tolerability compared to earlier-generation TKIs.[4]

Quantitative Analysis of Osimertinib's Inhibitory Activity

The efficacy of osimertinib has been quantified through various preclinical and clinical studies. The following tables summarize key data on its inhibitory concentrations and clinical trial outcomes.

Table 1: In Vitro Inhibitory Activity of Osimertinib (IC50 Values)

| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Reference |

| PC-9 | Exon 19 deletion | 8 - 17 | [4] |

| H3255 | L858R | ~12 | [5] |

| H1975 | L858R, T790M | 5 - 11 | [4][5] |

| PC-9ER | Exon 19 deletion, T790M | 13 | [5] |

| Calu3 | Wild-Type EGFR | 650 | [4] |

| H2073 | Wild-Type EGFR | 461 | [4] |

Table 2: Clinical Efficacy of Osimertinib in Key Phase III Trials

| Trial | Treatment Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |

| FLAURA (1st-line) | Osimertinib | 77% | 18.9 months | 38.6 months | [6] |

| Erlotinib or Gefitinib | 69% | 10.2 months | 31.8 months | [6] | |

| AURA3 (2nd-line, T790M+) | Osimertinib | 71% | 10.1 months | 26.8 months | [7][8] |

| Platinum-Pemetrexed | 31% | 4.4 months | 22.5 months | [7][8] |

Impact on Downstream Signaling Pathways

By inhibiting EGFR phosphorylation, osimertinib effectively disrupts downstream signaling cascades critical for cancer cell survival and proliferation. The two primary pathways affected are:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a key regulator of cell proliferation, differentiation, and survival.[9]

-

PI3K/AKT/mTOR Pathway: This pathway plays a central role in cell growth, metabolism, and apoptosis.[9]

The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in EGFR-mutated NSCLC cells.

Figure 1: EGFR Signaling Pathway and Osimertinib's Point of Inhibition.

Mechanisms of Resistance to Osimertinib

Despite the significant efficacy of osimertinib, acquired resistance inevitably develops. Understanding these mechanisms is crucial for the development of subsequent therapeutic strategies. Resistance can be broadly categorized into on-target and off-target alterations.

-

On-Target Resistance: These are alterations that occur within the EGFR gene itself. The most well-characterized on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR kinase domain, most commonly the C797S mutation . This mutation alters the cysteine residue to which osimertinib covalently binds, thereby preventing its inhibitory activity.[10]

-

Off-Target Resistance: These mechanisms involve the activation of bypass signaling pathways that promote tumor growth independently of EGFR. Common off-target resistance mechanisms include:

-

MET Amplification: Overexpression of the MET receptor tyrosine kinase can activate downstream signaling pathways, such as the PI3K/AKT pathway, bypassing the need for EGFR signaling.[10]

-

HER2 Amplification: Similar to MET, amplification of the HER2 gene can lead to the activation of alternative survival pathways.

-

Activation of the RAS-MAPK Pathway: Mutations in downstream components of the MAPK pathway, such as KRAS or NRAS, can lead to constitutive activation of this pathway, rendering the cells resistant to upstream EGFR inhibition.[10]

-

Histologic Transformation: In some cases, the tumor may undergo a transformation from NSCLC to other histological subtypes, such as small cell lung cancer (SCLC), which are not dependent on EGFR signaling.

-

Figure 2: Mechanisms of Acquired Resistance to Osimertinib.

Detailed Experimental Protocols

Kinase Inhibition Assay (In Vitro)

This assay determines the concentration of osimertinib required to inhibit the enzymatic activity of EGFR by 50% (IC50).

Materials:

-

Recombinant human EGFR (wild-type and mutant forms)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Osimertinib (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of osimertinib in DMSO.

-

Add 1 µL of each osimertinib dilution or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of recombinant EGFR enzyme to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the poly(Glu, Tyr) substrate.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each osimertinib concentration relative to the vehicle control.

-

Plot the percent inhibition versus the log of the osimertinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Figure 3: Experimental Workflow for an In Vitro Kinase Inhibition Assay.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with osimertinib.

Materials:

-

NSCLC cell lines (e.g., PC-9, H1975)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Osimertinib (serially diluted in culture medium)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Multi-well spectrophotometer

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]

-

Remove the medium and replace it with fresh medium containing serial dilutions of osimertinib or vehicle control (DMSO).[11]

-

Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.[11]

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12]

-

Shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the percent viability versus the log of the osimertinib concentration to determine the IC50 value.

Western Blot Analysis

This technique is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins following osimertinib treatment.

Materials:

-

NSCLC cell lines

-

Osimertinib

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells and treat with various concentrations of osimertinib for a specified time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.[13]

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[13]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[14]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[14]

-

Incubate the membrane with primary antibodies overnight at 4°C.[14]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]

-

Wash the membrane again and add ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Conclusion

Osimertinib has established itself as a cornerstone in the treatment of EGFR-mutated NSCLC due to its potent and selective inhibition of both sensitizing and T790M resistance mutations. A thorough understanding of its molecular targets, mechanism of action, and the pathways it modulates is essential for its optimal clinical use and for the development of novel strategies to overcome acquired resistance. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of osimertinib and future generations of EGFR inhibitors.

References

- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 4. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy of TAGRISSO® (osimertinib) in Metastatic EGFRm NSCLC [tagrissohcp.com]

- 7. Osimertinib vs Platinum/Pemetrexed in Patients With EGFR T790M Advanced NSCLC - The ASCO Post [ascopost.com]

- 8. jnccn360.org [jnccn360.org]

- 9. researchgate.net [researchgate.net]

- 10. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

The Pharmacodynamics of Dosimertinib: A Technical Guide for Cancer Cell Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dosimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed as a deuterated analog of osimertinib (B560133). This modification is designed to improve the pharmacokinetic profile and reduce toxicity. This compound, like its predecessor, is engineered to selectively target both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while showing significantly less activity against wild-type EGFR. This high degree of selectivity is crucial for its therapeutic window in the treatment of non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in cancer cells, detailing its mechanism of action, effects on downstream signaling pathways, and methodologies for its preclinical evaluation.

Mechanism of Action

This compound covalently binds to the cysteine 797 (C797) residue in the ATP-binding pocket of mutant EGFR. This irreversible binding blocks EGFR autophosphorylation and downstream signaling, thereby inhibiting cancer cell proliferation and survival. The deuteration of this compound is intended to alter its metabolic fate, potentially leading to a more favorable safety profile compared to osimertinib by reducing the formation of toxic metabolites.[1][2]

Quantitative Analysis of In Vitro Efficacy

The potency of this compound has been evaluated across various cancer cell lines harboring different EGFR mutation statuses. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against clinically relevant mutations.

| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) |

| A431 | Wild-Type (overexpressed) | 243.9 | - |

| H1975 | L858R/T790M | 28.4 | ~5 |

| BaF3 | EGFR-L858R/T790M | 18.0 | 1.7 |

| BaF3 | EGFR-del19/T790M | 3.5 | - |

Data for this compound is from preclinical studies.[1][2] Osimertinib data is provided for comparison from separate studies.

Effects on Downstream Signaling Pathways

This compound effectively suppresses the key downstream signaling pathways that are constitutively activated in EGFR-mutant cancer cells: the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. Inhibition of these pathways leads to cell cycle arrest and apoptosis.

PI3K/AKT/mTOR Pathway

Upon inhibition of EGFR phosphorylation by this compound, the activation of phosphatidylinositol 3-kinase (PI3K) is blocked. This prevents the phosphorylation and activation of AKT, a central kinase that promotes cell survival and proliferation. Consequently, the downstream effector, mammalian target of rapamycin (B549165) (mTOR), is also inhibited, leading to a reduction in protein synthesis and cell growth.

RAS/RAF/MEK/ERK (MAPK) Pathway

This compound's blockade of EGFR also prevents the activation of the RAS/RAF/MEK/ERK signaling cascade. This leads to a dose-dependent decrease in the phosphorylation of ERK (extracellular signal-regulated kinase).[2] Dephosphorylated ERK cannot translocate to the nucleus to activate transcription factors necessary for cell cycle progression, resulting in cell cycle arrest.

In Vivo Antitumor Efficacy

Preclinical studies using xenograft models have demonstrated the in vivo antitumor activity of this compound.

| Xenograft Model | EGFR Mutation | Treatment and Dose | Tumor Growth Inhibition (TGI) |

| H1975 | L858R/T790M | This compound (1.5 mg/kg) | 72.94% |

| H1975 | L858R/T790M | This compound (3 mg/kg) | 97.62% |

| BaF3 | del19/T790M | This compound (2.5 mg/kg) | 76.3% |

| BaF3 | del19/T790M | This compound (5 mg/kg) | 104.1% |

Data from in vivo studies with daily oral gavage.[2]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the pharmacodynamics of this compound.

EGFR Kinase Activity Assay (Biochemical)

This assay measures the direct inhibition of EGFR enzymatic activity by this compound.

Materials:

-

Recombinant human EGFR protein (wild-type and mutant forms)

-

ATP

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the EGFR enzyme, peptide substrate, and the diluted this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

-

Calculate the IC50 value by plotting the percentage of enzyme activity inhibition against the logarithm of this compound concentration.

Cell Viability Assay (e.g., MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

NSCLC cell lines (e.g., H1975, PC-9)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (serially diluted in culture medium)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add MTT reagent to each well and incubate for 4 hours.

-

Add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Downstream Signaling

This technique is used to detect the levels of phosphorylated and total proteins in the EGFR signaling pathway.

Materials:

-

NSCLC cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control like anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Plate cells and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound is a potent and selective third-generation EGFR inhibitor with a promising preclinical profile. Its mechanism of action, centered on the irreversible inhibition of mutant EGFR and the subsequent blockade of critical downstream signaling pathways, translates to significant anti-proliferative effects in cancer cells and robust tumor growth inhibition in vivo. The provided data and experimental protocols offer a foundational guide for researchers and drug development professionals working on the preclinical characterization of this compound and similar targeted therapies. Further clinical investigation is underway to fully elucidate its therapeutic potential in NSCLC patients.

References

In vitro kinase assay for Dosimertinib activity

An In-Depth Technical Guide to In Vitro Kinase Assays for Dosimertinib Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro kinase assays used to characterize the activity of this compound, a next-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). We will delve into the core methodologies, present key inhibitory data, and visualize the experimental workflows and relevant signaling pathways.

Introduction to this compound